Differential Patent Protection for Enantiomers vs. Racemates in 3-Aryl-Pyrrolidine Class
The patent landscape strongly differentiates single enantiomers like (R)-3-(3,4-difluorophenyl)pyrrolidine from the racemic mixture. Foundational patents on 3,4-disubstituted phenylpyrrolidines specify coverage for 'its optically active forms as enantiomers... mixtures of these and its racemate forms as well as salts thereof' [1]. This legal and chemical distinction implies non-obvious differences in biological activity and utility, making the isolated (R)-enantiomer a distinct and necessary research tool compared to the racemate (CAS 848822-98-0).
| Evidence Dimension | patent_matter_composition |
|---|---|
| Target Compound Data | Specifically claimed as an optically active enantiomer. |
| Comparator Or Baseline | Racemic 3-(3,4-difluorophenyl)pyrrolidine (CAS 848822-98-0). |
| Quantified Difference | Qualitative distinction: The enantiomer is a separate inventive embodiment, while the racemate is a non-identical mixture. |
| Conditions | Analysis of patent claims and chemical composition. |
Why This Matters
This confirms the (R)-enantiomer is a distinct chemical entity with unique IP, requiring its specific procurement for research programs aligned with these patent-protected chemical spaces.
- [1] Patent Application US 2007/0037806 A1. Novel pyrrolidine derivatives. January 14, 2007. View Source
